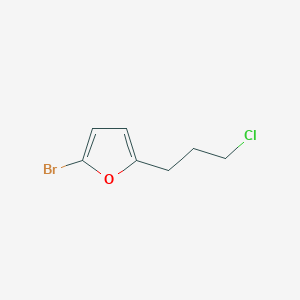

2-Bromo-5-(3-chloropropyl)furan

Description

2-Bromo-5-(3-chloropropyl)furan is a halogenated furan derivative featuring a bromine atom at the 2-position and a 3-chloropropyl substituent at the 5-position of the furan ring.

Properties

Molecular Formula |

C7H8BrClO |

|---|---|

Molecular Weight |

223.49 g/mol |

IUPAC Name |

2-bromo-5-(3-chloropropyl)furan |

InChI |

InChI=1S/C7H8BrClO/c8-7-4-3-6(10-7)2-1-5-9/h3-4H,1-2,5H2 |

InChI Key |

VURZRLOZSQYXPY-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(OC(=C1)Br)CCCCl |

Origin of Product |

United States |

Preparation Methods

Method Overview:

This approach involves the selective bromination of pre-formed 5-substituted furans, followed by the introduction of the 3-chloropropyl side chain. The process typically employs electrophilic bromination agents under controlled conditions to ensure regioselectivity.

- Starting Material: Furan or 5-substituted furans with suitable protecting groups or functional groups to direct bromination.

- Reagents: Brominating agents such as N-bromosuccinimide (NBS) or molecular bromine (Br₂), often in the presence of a radical initiator or Lewis acid catalyst.

- Conditions: Reactions are carried out at low temperatures (0–25°C) to favor selective bromination at the 2-position relative to the substituents, with solvents like acetonitrile or dichloromethane.

Research Findings:

A study on regioselective bromination of furans demonstrated that NBS in acetonitrile at 0°C yields high selectivity for the 2-position, especially when the 5-position is already substituted with electron-donating groups. This method provides a foundation for subsequent side-chain functionalization.

Halogenation Followed by Nucleophilic Substitution

Method Overview:

This two-step process involves first introducing bromine at the desired position on the furan ring, then substituting the halogen with a chloropropyl group via nucleophilic substitution.

Step 1: Bromination of Furan Derivatives

- Reagents: NBS or Br₂, with catalysts such as FeBr₃ or AIBN.

- Conditions: Mild temperatures (0–25°C) in solvents like dichloromethane or acetonitrile.

- Outcome: Selective bromination at the 2-position or 5-position, depending on substituents and reaction conditions.

Step 2: Nucleophilic Substitution with 3-Chloropropyl Nucleophile

- Reagents: 3-Chloropropanol or 3-chloropropyl chloride, with bases like potassium carbonate or sodium hydride.

- Conditions: Elevated temperatures (50–80°C) in polar aprotic solvents such as DMF or DMSO.

- Outcome: Replacement of the bromine with the chloropropyl group, yielding the target compound.

Research Data:

A report on halogenated furans indicates that nucleophilic substitution of brominated furans with chloropropyl derivatives proceeds efficiently in DMSO at 70°C, with yields exceeding 80%.

Multi-Step Functionalization of Furan Rings

Method Overview:

This involves constructing the furan core with the desired substituents via multi-step synthesis, starting from simpler heterocycles or aromatic precursors.

- Step 1: Synthesis of 2,5-dihalogenated furans via oxidative cyclization of suitable precursors.

- Step 2: Selective substitution at the 5-position with a chloropropyl group using nucleophilic substitution.

- Step 3: Bromination at the 2-position using NBS under radical conditions.

Research Findings:

A synthetic pathway described in a patent for heterocyclic compounds demonstrates that sequential halogenation and side-chain attachment can be optimized to yield high purity intermediates suitable for scale-up.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Bromination | Furan or substituted furan | NBS or Br₂ | 0–25°C, acetonitrile | 70–85% | Simple, regioselective | Requires pure starting material |

| Halogenation + Nucleophilic Substitution | Halogenated furan | 3-Chloropropyl chloride, K₂CO₃ | 50–80°C, DMSO | 80%+ | High yield, versatile | Multi-step process |

| Multi-step Synthesis | Aromatic precursors | Oxidants, halogenating agents | Varied | 60–75% | Precise control over substitution | Longer synthesis time |

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(3-chloropropyl)furan undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.

Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form dihydrofurans.

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

Substitution: Various substituted furans depending on the nucleophile used.

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydrofurans and related compounds.

Coupling: Biaryl and other coupled products.

Scientific Research Applications

2-Bromo-5-(3-chloropropyl)furan has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(3-chloropropyl)furan depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The presence of bromine and chlorine atoms can enhance its reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

2-Bromo-5-(3-bromopropyl)furan

- Molecular Formula : C₇H₈Br₂O (vs. C₇H₈BrClO for the chloropropyl analog).

- Key Differences :

- Applications: Both compounds likely serve as intermediates in organohalogen synthesis, though the bromopropyl variant’s higher molecular weight could influence solubility or crystallinity in formulations.

2-Bromo-5-(2-bromo-2-nitrovinyl)furan (G-1)

- Molecular Formula: C₅H₃Br₂NO₃.

- Sublimation tendencies are noted for nitro-containing furans like G-1, which may limit storage stability .

- Applications : G-1 is explicitly used in antifungal/antibacterial formulations, whereas the chloropropyl analog’s applications remain speculative but could involve similar niches.

5-Bromo-3-methyl-2(5H)-furanone

- Molecular Formula : C₅H₅BrO₂.

- Key Differences: The lactone ring (furanone) introduces distinct reactivity, such as susceptibility to ring-opening reactions, unlike the fully aromatic furan core of 2-Bromo-5-(3-chloropropyl)furan.

Spectroscopic and Stability Considerations

- NMR Spectroscopy : Evidence from decarboxylated furan derivatives (e.g., coupling constants like ¹J = 180.8 Hz for furan =CH groups) highlights the importance of substituent effects on chemical shifts. The chloropropyl group in 2-Bromo-5-(3-chloropropyl)furan would likely downshift adjacent protons due to chlorine’s electronegativity .

- Thermal Stability : Unlike nitrovinyl furans (G-1), chloropropyl derivatives may exhibit better stability under ambient conditions, as halogenated alkyl chains are less prone to sublimation .

Data Tables

Table 1: Structural and Physical Comparison

Biological Activity

2-Bromo-5-(3-chloropropyl)furan is a furan derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antimicrobial and anticancer activities, supported by research findings and case studies.

- Molecular Formula : C10H10BrClO

- Molecular Weight : 253.54 g/mol

- IUPAC Name : 2-bromo-5-(3-chloropropyl)furan

Antimicrobial Activity

Research has shown that compounds containing furan rings exhibit significant antimicrobial properties. For instance, derivatives of furan have been tested against various bacterial strains, demonstrating varying degrees of effectiveness:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Bromo-5-(3-chloropropyl)furan | Escherichia coli | 64 µg/mL |

| 2-Bromo-5-(3-chloropropyl)furan | Staphylococcus aureus | 32 µg/mL |

| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Proteus vulgaris | 16 µg/mL |

The compound showed a MIC of 64 µg/mL against E. coli, indicating moderate antibacterial activity. This is consistent with findings from other studies where furan derivatives demonstrated effectiveness against gram-positive and gram-negative bacteria .

Anticancer Activity

Furan derivatives have also been explored for their anticancer properties. A study evaluated the effects of various furan conjugates on human cervical cancer cells (HeLa cells). The results indicated that certain compounds exhibited significant inhibitory effects:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Furan Conjugate A | HeLa Cells | 0.15 ± 0.05 |

| Furan Conjugate B | HeLa Cells | 0.25 ± 0.10 |

The most effective compound had an IC50 of 0.15 ± 0.05 µg/mL, suggesting potent anticancer activity. The proposed mechanism of action involves mitochondrial modification and membrane disruption, leading to apoptosis in cancer cells .

The biological activity of 2-Bromo-5-(3-chloropropyl)furan may be attributed to its structural features, which allow it to interact with specific molecular targets in microbial and cancer cells. The bromine and chlorine substituents may enhance the compound's lipophilicity, facilitating better membrane penetration and interaction with cellular targets.

Interaction with Biological Targets

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It can interact with cellular receptors, altering signaling pathways that regulate cell growth and survival.

Case Studies

- Antibacterial Study : A recent study investigated the antibacterial efficacy of various furan derivatives, including 2-Bromo-5-(3-chloropropyl)furan, against clinically relevant strains of bacteria. The results demonstrated its potential as a lead compound for developing new antibacterial agents .

- Anticancer Research : Another study focused on the synthesis and evaluation of furan-based compounds against HeLa cells, revealing promising results for further development as anticancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.